molecular formula C7H7NO2 B2415644 5-(Hydroxymethyl)pyridine-2-carboxaldehyde CAS No. 40749-33-5

5-(Hydroxymethyl)pyridine-2-carboxaldehyde

Cat. No.: B2415644
CAS No.: 40749-33-5
M. Wt: 137.138
InChI Key: WUWFBNSOXRHAGH-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyridine-2-carboxaldehyde is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, featuring both a hydroxymethyl group and a carboxaldehyde group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde typically involves the functionalization of pyridine derivatives. One common method is the formylation of 5-(hydroxymethyl)pyridine using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyridine-2-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)pyridine-2-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)pyridine-2-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-(hydroxymethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-3,5,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFBNSOXRHAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,5-Di(hydroxymethyl)pyridine (10 g.) in 300 ml. of hot chloroform is treated with 100 g. of manganese dioxide. After 1/2 hour of stirring, the mixture is filtered and the filtrate is evaporated to dryness to give 2-formyl-5-hydroxymethylpyridine.
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Synthesis routes and methods II

Procedure details

2,5-Di(hydroxymethyl)pyridine (10 g.) in 300 ml. of hot chloroform is treated with 100 g. of mangenese dioxide. After 1/2 hour of stirring, the mixture is filtered and the filtrate is evaporated to dryness to give 2-formyl-5-hydroxymethylpyridine.
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10 g
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reactant
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dioxide
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